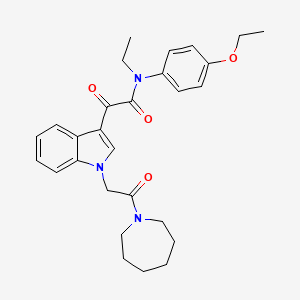

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide

Description

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O4/c1-3-31(21-13-15-22(16-14-21)35-4-2)28(34)27(33)24-19-30(25-12-8-7-11-23(24)25)20-26(32)29-17-9-5-6-10-18-29/h7-8,11-16,19H,3-6,9-10,17-18,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHHQVCACPWTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 414.52 g/mol. The structure features an indole moiety, an azepane ring, and various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 414.52 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core and subsequent modifications to introduce the azepane and ethoxyphenyl groups. Common methods include:

- Indole Synthesis : Utilizing Fischer indole synthesis.

- Azepane Formation : Achieved through nucleophilic substitution reactions.

- Final Coupling : Amide bond formation to attach the ethoxyphenyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole structure is known for its ability to interact with enzymes and receptors, potentially modulating their activity.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various contexts:

- Antimicrobial Activity : Preliminary research indicates that derivatives of similar structures exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some studies have reported that compounds with similar scaffolds possess anti-inflammatory activities, which could be beneficial in treating conditions like arthritis .

- Anticancer Properties : Investigations into related indole derivatives have shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer models .

Case Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated that derivatives of indole-based structures exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that the target compound may share similar properties.

Case Study 2: Anti-inflammatory Activity

In vivo studies using animal models showed that compounds structurally similar to this one significantly reduced inflammation markers when administered in doses ranging from 5 to 20 mg/kg body weight, indicating a potential therapeutic application for inflammatory diseases.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Research has indicated that the compound may play a significant role as a biochemical tool. It has been investigated for its potential to modulate specific biological pathways, which could be useful in cellular assays and other biological studies. The indole structure is known for its bioactivity, potentially influencing enzyme activity and receptor interactions.

Medicine

The medicinal applications of this compound are particularly promising. Preliminary studies suggest that it may target specific enzymes or receptors involved in disease pathways, possibly leading to the development of new therapeutic agents. Its unique functional groups could enhance its efficacy against various diseases, including cancer and infectious diseases.

Case Studies

Several studies have explored the applications of compounds similar to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide:

- Anticancer Activity : A study published in ACS Omega examined similar indole derivatives for their anticancer properties, demonstrating that modifications to the indole structure can significantly enhance cytotoxicity against cancer cell lines .

- Antimicrobial Properties : Research has shown that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic uses in treating infections .

- Biological Activity : Another study highlighted the importance of the azepane ring in enhancing the biological activity of related compounds, indicating that structural modifications can lead to improved efficacy against specific biological targets .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

*Calculated based on molecular formula C₂₇H₃₀N₃O₄.

Key Observations :

- Lipophilicity : The target compound’s 4-ethoxyphenyl group confers higher lipophilicity compared to the 4-chlorophenyl analogue and the sulfonyl-containing compound .

- Flexibility vs. Rigidity : The azepane ring in the target compound enhances conformational adaptability relative to the rigid adamantane in .

- Electron Effects : The ethoxy group is electron-donating, contrasting with the electron-withdrawing Cl in and F in , which may influence receptor binding or metabolic stability.

Yield Comparison :

- Adamantane-containing analogues achieved 87.5% yield , while sulfonyl derivatives required harsher conditions (e.g., TFA deprotection in ).

Pharmacological and Physicochemical Properties

Table 2: Property Comparison

*Predicted using analogous structures.

Notable Trends:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide?

- Methodology : Multi-step synthesis involving indole functionalization, amide coupling, and azepane incorporation. Key steps include:

- Indole alkylation : Reacting 1H-indole derivatives with 2-(azepan-1-yl)-2-oxoethyl groups using nucleophilic substitution (e.g., ethanol/acetic acid solvent, HCl catalyst) .

- Oxoacetamide formation : Coupling the indole intermediate with N-(4-ethoxyphenyl)-N-ethylamine via a carbodiimide-mediated reaction (e.g., EDC/HOBt in DMF) .

- Purity control : Monitor reaction progress via TLC and purify via recrystallization (methanol/water) or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodology :

- NMR spectroscopy : Confirm regiochemistry of the indole moiety, azepane substitution, and ethoxyphenyl groups (e.g., ¹H/¹³C NMR in DMSO-d₆) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodology :

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent kinase activity assays) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production, particularly for the azepane-oxoethyl intermediate?

- Methodology :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Continuous-flow chemistry : Improve reproducibility and safety for exothermic steps (e.g., azepane alkylation) using microreactors .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

- Methodology :

- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- Dose-response refinement : Test a wider concentration range (e.g., 0.1 nM–100 µM) with triplicate replicates .

- Metabolic stability checks : Rule out compound degradation in assay media via LC-MS stability profiling .

Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?

- Methodology :

- Chemical proteomics : Use photoaffinity labeling or clickable probes to capture target proteins in cell lysates .

- Thermal shift assays (TSA) : Screen for protein targets by monitoring thermal stabilization in the presence of the compound .

- CRISPR-Cas9 knockout screens : Identify genes whose ablation reduces compound efficacy .

Q. How can researchers address poor pharmacokinetic properties (e.g., low solubility, rapid clearance) during preclinical development?

- Methodology :

- Salt/formulation screening : Test hydrochloride or mesylate salts to improve aqueous solubility .

- Prodrug derivatization : Mask polar groups (e.g., ethoxyphenyl) with ester or carbonate linkers .

- In vitro ADME profiling : Use hepatic microsomes and Caco-2 cell models to predict metabolic stability and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.